Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid
Description
3-Oxooleanolic acid (3-oxo-olean-12-en-28-oic acid), also termed 3-ketooleanolic acid, is a pentacyclic triterpenoid derivative of oleanolic acid (OA). Structurally, it features a ketone group at the C-3 position instead of the hydroxyl group present in OA (3β-hydroxyolean-12-en-28-oic acid) . This modification significantly alters its physicochemical properties, including solubility and reactivity. The compound is synthesized via Jones oxidation of OA, a reaction that replaces the C-3 hydroxyl group with a carbonyl group .
Its structural flexibility allows for further functionalization at C-3, C-28, and other positions, enabling the development of analogs with enhanced bioactivity .
Properties
IUPAC Name |
2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMFCRXYXVFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The most direct and widely reported method involves oxidizing oleanolic acid at the C-3 position to introduce a keto group, yielding 3-oxo derivatives. This process typically employs oxidizing agents such as Dess-Martin periodinane, Jones reagent, or m-chloroperbenzoic acid, depending on the desired oxidation level and selectivity.
Reaction Conditions & Pathway
| Step | Reagent | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Dess-Martin periodinane | Dichloromethane | 20°C, 1 hour | Selective oxidation of C-3 hydroxyl to ketone |
| 2 | Jones reagent (Chromic anhydride in sulfuric acid) | Acetone | Room temperature, 1-2 hours | Conversion of secondary alcohol to ketone, yielding 3-oxo derivative |
Research Findings
- Chemicalbook reports that oxidation of oleanolic acid with Dess-Martin periodinane in dichloromethane at room temperature yields 3-oxo-olean-12-en-28-oic acid with a yield of approximately 99% (Reaction conditions: inert atmosphere, TLC monitoring).
- Jones oxidation further converts the secondary alcohol at C-3 to a ketone, producing the same compound with high efficiency, as demonstrated in multiple studies.
Derivatization via Halogenation and Oxidation
Method Overview
This approach involves initial halogenation at specific positions followed by oxidation to introduce the keto group. For example, treatment of oleanolic acid with N-bromosuccinimide (NBS) under light or in the presence of Eosin Y as a catalyst can generate halogenated intermediates, which are then oxidized to keto derivatives.
Reaction Pathway & Conditions
| Step | Reagent | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| 1 | N-bromosuccinimide | Dichloromethane | Light, room temperature | Brominated intermediate at C-12 or C-11 |
| 2 | Jones reagent or oxidizing agent | - | Dropwise addition, 0°C to room temp | Conversion to keto derivative |
Research Findings
- The study indicates that NBS treatment, followed by oxidation with Jones reagent, efficiently introduces a carbonyl at C-11 or C-12, leading to the formation of 3-oxo compounds.
Semi-synthesis from Natural Sources
Method Overview
Semi-synthesis involves starting from naturally abundant oleanolic acid, which is then selectively oxidized at the C-3 position using mild oxidants, or through enzymatic methods, to generate the desired keto derivative.
Reaction Conditions & Yield
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Dess-Martin periodinane | Dichloromethane, 20°C | ~99% | |
| Jones reagent | Acetone, room temp | High | |
| m-Chloroperbenzoic acid | Organic solvent, controlled temp | Variable |
Research Findings
- The semi-synthetic approach is scalable and yields high purity products, making it suitable for pharmaceutical applications. The oxidation at C-3 is highly selective, especially with Dess-Martin reagent, which avoids over-oxidation or degradation of the pentacyclic skeleton.
Synthesis of Derivatives via Functional Group Modification
Method Overview
Further modifications involve converting the keto group into oximes or other derivatives, which can be achieved by reacting the keto compound with hydroxylamine hydrochloride or related reagents under controlled conditions.
Reaction Pathway & Conditions
| Step | Reagent | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Hydroxylamine hydrochloride | Ethanol | Reflux, pH adjusted | Formation of oximes (e.g., 3-oxooleanolic oxime) |
Research Findings
- Studies have demonstrated that oxime derivatives exhibit enhanced biological activities, including antiviral and anticancer properties, further emphasizing the importance of this modification in drug development.
Summary of Preparation Methods
| Method | Key Reagents | Main Advantages | Limitations |
|---|---|---|---|
| Oxidation with Dess-Martin periodinane | Dess-Martin reagent, dichloromethane | High yield, selectivity | Cost of reagents |
| Jones oxidation | Chromic anhydride, sulfuric acid | Widely used, effective | Toxic reagents, environmental concerns |
| Halogenation + oxidation | NBS, Jones reagent | Site-specific modification | Multiple steps, potential over-halogenation |
| Semi-synthesis from natural oleanolic acid | Mild oxidants | Scalable, high purity | Requires starting material |
Chemical Reactions Analysis
Dess-Martin Periodane Oxidation
Oleanolic acid is oxidized to 3-oxo-oleanolic acid using Dess-Martin periodane in dichloromethane. This reaction selectively oxidizes the hydroxyl group at C-3 to a ketone while retaining the carboxylic acid functionality.
| Reaction Conditions | Yield | Key Observations |
|---|---|---|
| Dess-Martin periodane, CH₂Cl₂, 20°C, 1 h | 99% | Forms 3-oxo-oleanolic acid with high purity |
MMPP-Mediated Lactonization
3-Oxo-oleanolic acid undergoes oxidation with magnesium monoperoxyphthalate (MMPP) to form δ-hydroxy-γ-lactones. This reaction involves epoxidation at C-12 followed by nucleophilic attack of the carboxyl group, forming a lactone ring.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MMPP (2.0–3.0 eq) | Refluxing acetonitrile | δ-Hydroxy-γ-lactone | 84–88% |
A sequential two-step process using MMPP followed by bismuth triflate catalyzes the formation of 3,12-dioxo derivatives .
Acylation Reactions
Acylation of 3-oxo-oleanolic acid with acid chlorides (e.g., nicotinic acid chloride) or cyclic amines (e.g., piperazine) generates amide derivatives. These reactions are typically carried out in pyridine or tributylamine to activate the carboxylic acid.
Claisen-Schmidt Condensation
3-Oxo-oleanolic acid reacts with aromatic aldehydes (e.g., furfural or pyridinecarboxaldehydes) to form C2-nicotinoylidene/furfurylidene derivatives. These reactions are carried out under basic conditions (e.g., pyridine).
| Aldehyde | Product | Yield | Post-Reaction |
|---|---|---|---|
| Furfural | C2-furfurylidene derivative | 81–87% | Reduction with NaBH₄ to hydroxy derivatives |
Lactonization and Epoxidation
Epoxidation of 3-oxo-oleanolic acid with m-chloroperoxybenzoic acid forms a 3,4-lactone-12,13-epoxy intermediate. This intermediate reacts with amines to yield derivatives with β-configuration at C-13.
| Reagent | Intermediate | Product | Key Feature |
|---|---|---|---|
| m-CPBA | 3,4-lactone-12,13-epoxy | Amine derivatives | β-Configuration at C-13 |
Click Chemistry
Alkyne derivatives of 3-oxo-oleanolic acid undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazole-linked derivatives. These reactions enhance bioavailability and target specificity.
| Azide | Product | Application |
|---|---|---|
| Diverse azides | Triazole derivatives | Anticancer and i-motif stabilization |
Amide Bond Formation
3-Oxo-oleanolic acid reacts with amines (e.g., 1,5,8,12-tetraazadodecane) to form amide derivatives. These derivatives show enhanced interactions with DNA structures like VEGF i-motif, as evidenced by microscale thermophoresis (Kₐ = 1.14 μM) .
Key Findings from Reaction Data
-
Oxidation : Dess-Martin periodane and MMPP are efficient for ketone and lactone formation, respectively .
-
Acylation : Amide derivatives exhibit improved solubility and bioactivity compared to the parent compound .
-
Claisen-Schmidt : Furfurylidene derivatives are precursors for hydroxylated derivatives via reduction .
-
Epoxidation : Steric effects influence the β-configuration of C-13 in amine derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties
Biological Activity
Olean-12-en-28-oic acid, also known as 3-oxo-oleanolic acid or 3-ketooleanolic acid, is a naturally occurring pentacyclic triterpenoid compound found in various plants, particularly in the Olea europaea (olive) and other medicinal herbs. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of oleanolic acid through various studies, highlighting its mechanisms of action and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C30H46O3 |
| Molecular Weight | 454.68 g/mol |
| Melting Point | 190 °C |
| Boiling Point | 551.7 °C (predicted) |
-
Anti-Cancer Activity :
- Oleanolic acid and its derivatives have demonstrated significant anti-cancer properties. For instance, a derivative known as Olean-12-eno[2,3-c]oxadiazol-28-oic acid (OEOA) has been shown to inhibit the proliferation of leukemia cells without inducing cell death. This effect is mediated through G1 cell cycle arrest and modulation of cyclin-dependent kinase inhibitors .
- In studies involving various cancer cell lines, oleanolic acid exhibited selective inhibition against certain types of cancers while sparing normal cells, indicating its potential as a therapeutic agent with minimal toxicity .
-
Neuroprotective Effects :
- Recent research has highlighted the neuroprotective properties of oleanolic acid in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). The compound was found to modulate critical signaling pathways (PI3K/Akt/mTOR/STAT-3/GSK-3β), thereby reducing neuroinflammation and improving motor functions in ALS model rats .
- The compound's ability to restore normal levels of myelin basic protein and reduce histopathological changes further underscores its potential in treating neurodegenerative conditions.
-
Anti-Inflammatory Properties :
- Oleanolic acid exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways. This property is crucial in various diseases where inflammation plays a central role, including autoimmune disorders and chronic inflammatory conditions.
Case Study 1: Neuroprotection in ALS
A study investigated the effects of oleanolic acid on ALS models where it was administered alongside methylmercury to assess its protective effects against neurodegeneration. Results indicated that oleanolic acid significantly improved behavioral assessments and reduced tissue damage through modulation of inflammatory pathways .
Case Study 2: Anti-Leukemic Activity
In vitro studies demonstrated that OEOA selectively inhibited the growth of leukemia cell lines (K562, HEL, Jurket) while having minimal effects on normal keratinocytes and other cancer types like breast and cervical cancer. The mechanism involved G1 phase arrest and induction of erythroid differentiation .
Summary of Findings
The biological activity of oleanolic acid and its derivatives showcases a multifaceted therapeutic potential across various disease models:
Comparison with Similar Compounds
Pharmacological Profiles
- Oleanolic Acid (OA): Well-documented for anti-inflammatory, hepatoprotective, and anticancer activities .
- 3-Oxooleanolic Acid: Demonstrates altered bioactivity due to C-3 oxidation. For example, it shows reduced cytotoxicity compared to OA in some cancer cell lines but improved metabolic stability .
- 3-Acetyloleanolic Acid: Increased lipophilicity enhances cellular uptake, potentiating antifungal and antibacterial effects (e.g., MIC 5–25 µg/mL against Staphylococcus aureus and Escherichia coli) .
- Diclofenac Conjugates: Compounds like 3-diclofenacoxyiminoolean-12-en-28-oic acid methyl ester synergistically inhibit NF-κB and Nrf2 pathways, offering dual anti-inflammatory and antioxidant effects .
Antiviral and Antiparasitic Activity
- Polyamine Derivatives: A-ring modified derivatives (e.g., 3β-hydroxy-2-(3-pyridinoylidene)-olean-12-en-28-oic acid) exhibit anti-influenza H1N1 activity (IC₅₀ = 12.5 µM) by targeting viral entry mechanisms .
- Sulfur Derivatives : Thiophene-conjugated analogs show antifungal activity against Penicillium italicum (inhibition zones = 22–24 mm) .
Structure-Activity Relationships (SAR)
- C-3 Modifications :
- C-28 Functionalization :
- A-Ring Modifications: Pyridinoylidene substitutions at C-2 enhance antiviral activity by mimicking natural ligands of viral glycoproteins .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Oxooleanolic Acid and its derivatives, and how are their structures validated?
- Synthesis : 3-Oxooleanolic Acid derivatives are synthesized via oxidation of oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) or through functionalization at the C-2 and C-3 positions. For example, 3-Oxo-2-benzylidene derivatives are prepared via Knoevenagel condensation, achieving yields of 80–93% .
- Characterization : Structures are confirmed using:
- ¹H/¹³C NMR : Key shifts include δ 5.30–5.40 ppm (H-12 olefinic proton) and δ 170–180 ppm (C-28 carboxylic acid). The 3-oxo group shows a carbonyl carbon resonance at δ 210–215 ppm .
- ESI-MS : Molecular ions (e.g., m/z 487.3 [M+H]⁺) confirm molecular weights .
- Data Table :
| Derivative | Yield (%) | Melting Point (°C) | ESI-MS (m/z) |
|---|---|---|---|
| 3-Oxo-2-[2-trifluoromethylbenzylidenyl] | 93 | 186 | 487.3 |
| 3-Oxo-2-[4-methoxybenzylidenyl] | 87 | 165 | 449.2 |
Q. What analytical techniques are critical for distinguishing 3-Oxooleanolic Acid from its hydroxylated analog (oleanolic acid)?
- Key Methods :
- FT-IR : The 3-oxo group exhibits a strong C=O stretch at ~1700 cm⁻¹, absent in oleanolic acid .
- ¹³C NMR : Oleanolic acid shows a C-3 hydroxyl signal (δ 70–75 ppm), replaced by a carbonyl (δ 210–215 ppm) in 3-Oxooleanolic Acid .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) can resolve these compounds using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How does the 3-oxo modification influence the bioactivity of oleanolic acid derivatives in cancer models?
- Mechanistic Insights :
- Cell Cycle Arrest : Derivatives like OEOA (a 3-oxo-modified compound) induce G1 arrest in leukemia cells (K562, HEL) by upregulating p27 and downregulating cyclins/CDKs .
- Differentiation vs. Cytotoxicity : Unlike oleanolic acid, 3-Oxo derivatives (e.g., 3-O-α-L-arabinopyranosyl) promote apoptosis in tamoxifen-resistant breast cancer cells (MCF-7/TAMR) without overt toxicity .
- Structure-Activity Relationship (SAR) :
- The 3-oxo group enhances electrophilicity, improving interactions with cellular targets (e.g., kinases, transcription factors).
- Substituents at C-2 (e.g., trifluoromethylbenzylidenyl) further modulate potency by altering lipophilicity and steric effects .
Q. What challenges arise in interpreting conflicting bioactivity data for 3-Oxooleanolic Acid derivatives across studies?
- Key Factors :
- Cell Line Variability : Jurkat leukemia cells show resistance to OEOA, while K562 cells are sensitive, likely due to differences in Bcr-Abl or p53 status .
- Experimental Design : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., serum concentration, exposure time). For example:
| Cell Line | IC₅₀ (µM) | Assay Duration | Serum % |
|---|---|---|---|
| K562 | 12.5 | 48 hr | 10% FBS |
| MCF-7/TAMR | 8.2 | 72 hr | 5% FBS |
- Metabolic Stability : 3-Oxo derivatives may undergo rapid glucuronidation in certain models, reducing efficacy .
Q. How can researchers optimize synthetic protocols to improve yield and purity of 3-Oxooleanolic Acid derivatives?
- Methodological Recommendations :
- Catalyst Selection : Use proline or DMAP in Knoevenagel condensations to enhance regioselectivity .
- Purification : Flash chromatography with ethyl acetate/hexane (3:7) effectively separates diastereomers.
- Scale-Up : Pilot studies show that microwave-assisted synthesis reduces reaction time by 40% while maintaining >85% yield .
Data Contradictions and Resolution
Q. Why do some studies report potent anti-leukemic activity for 3-Oxooleanolic Acid derivatives, while others observe limited effects?
- Resolution Strategies :
- Target Engagement : Confirm target binding via SPR or CETSA (e.g., OEOA’s inhibition of Bcr-Abl in K562 vs. its inactivity in Jurkat) .
- Pharmacokinetics : Assess compound stability in cell culture media; serum proteins may sequester lipophilic derivatives.
- Off-Target Effects : Use CRISPR screening to identify resistance genes (e.g., ABC transporters) that efflux 3-Oxo derivatives .
Methodological Best Practices
Q. What in silico tools are most effective for predicting the bioactivity of novel 3-Oxooleanolic Acid derivatives?
- Recommended Tools :
- Molecular Docking (AutoDock Vina) : Predict interactions with targets like STAT3 or NF-κB.
- QSAR Models : Utilize Dragon descriptors (e.g., Moriguchi octanol-water partition coefficient) to correlate logP with cytotoxicity .
- Validation : Cross-check predictions with experimental IC₅₀ values from at least two independent assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
